
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromobutyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), ligands (e.g., triphenylphosphine)
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon), at temperatures ranging from 80-100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling but with different reactivity and selectivity.
4-Bromobutyl Acetate: Similar in structure but used in different types of chemical reactions.
Uniqueness
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and efficiency in forming carbon-carbon bonds under mild conditions. Its ability to participate in Suzuki–Miyaura coupling with high selectivity makes it a valuable reagent in organic synthesis .
Biological Activity
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 124215-50-5) is a boron-containing compound known for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20BBrO2
- Molecular Weight : 262.98 g/mol
- Boiling Point : 259.6 ± 23.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³
The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules due to the presence of the boron atom. Boron compounds are known to interact with nucleophilic sites in biological molecules, which can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds containing dioxaborolane structures exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies have suggested that boron-containing compounds can inhibit tumor growth by interfering with cellular proliferation pathways.
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens by disrupting cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Effects
In another study focused on antimicrobial properties, a series of boron-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved interference with bacterial cell membrane integrity .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is synthesized via a two-step procedure:
- Step 1 : Reaction of 4-bromobutene with catecholborane under nitrogen at 95°C for 6 hours, yielding an intermediate borane.
- Step 2 : Treatment with pinacol in anhydrous THF to form the boronic ester. The crude product is purified via precipitation in chilled heptane, achieving an 89% yield. Residual catechol (2–6%) may remain but does not impede subsequent reactions . Key Data :
Parameter | Value |
---|---|
Reaction Time (Step 1) | 6 h |
Temperature (Step 1) | 95°C |
Yield | 89% |
Purity Post-Purification | ≥95% |
Q. How is the compound characterized, and what analytical techniques are critical?
Characterization relies on <sup>1</sup>H NMR (e.g., δ 3.38 ppm for the bromobutyl chain), IR (B-O stretching at ~1350 cm⁻¹), and HRMS for molecular weight confirmation. Residual catechol is monitored via integration of aromatic protons in NMR . For advanced purity, repeated heptane precipitation is recommended .
Q. What purification strategies address residual catechol contamination?
Residual catechol (2–6%) can be removed via low-temperature precipitation in heptane (-40°C). This method preserves the boronic ester’s integrity while selectively precipitating impurities. Chromatography is avoided due to the compound’s sensitivity to moisture .
Advanced Research Questions
Q. How does the bromobutyl chain influence reactivity in cross-coupling reactions?
The bromobutyl group acts as a latent alkyl halide , enabling Suzuki-Miyaura couplings or nucleophilic substitutions. For example, in , the bromine is replaced with iodine via Finkelstein reaction to form 2-(4-Iodobutyl)-dioxaborolane, a precursor for C–C bond formation . The chain length balances steric accessibility and reactivity in transition metal-catalyzed reactions .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Temperature Control : Slow addition of 4-bromobutene to catecholborane at <20°C prevents exothermic side reactions.
- Stoichiometry : A 1:1.1 ratio of catecholborane to 4-bromobutene ensures complete conversion .
- Solvent Choice : Anhydrous THF stabilizes intermediates, while heptane enables selective impurity removal .
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) studies model the boronic ester’s electronic structure, predicting regioselectivity in cross-couplings. For example, the electron-deficient boron center facilitates transmetalation in Suzuki reactions. Experimental <sup>11</sup>B NMR shifts (δ ~30 ppm) correlate with computational predictions .
Q. What are the stability considerations under varying storage conditions?
- Moisture Sensitivity : The boronic ester hydrolyzes in aqueous environments. Storage under nitrogen at -20°C is critical.
- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
Q. Contradictions and Open Challenges
- Residual Catechol Impact : While suggests ≤6% catechol is tolerable, some protocols (e.g., enantioselective syntheses in ) require <1% purity. Researchers must balance purification rigor with synthetic efficiency .
- Alternative Substrates : highlights bromo-fluoro analogs with enhanced reactivity, prompting reevaluation of the parent compound’s utility in fluorinated systems .
Q. Methodological Recommendations
Properties
IUPAC Name |
2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BBrO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOXVESQYIKGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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